molecular formula C41H59ClNPPd B2620162 XPhosPdG1 CAS No. 1028206-56-5

XPhosPdG1

Cat. No.: B2620162
CAS No.: 1028206-56-5
M. Wt: 738.77
InChI Key: HTAJCNQBAFZEJO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: XPhosPdG1 can be synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl with palladium chloride and 2-(2-aminoethyl)phenyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: XPhosPdG1 is primarily used in cross-coupling reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Buchwald-Hartwig Amination: Arylamines.

    Heck Reaction: Substituted alkenes.

Scientific Research Applications

XPhosPdG1 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: XPhosPdG1 is unique due to its high efficiency and selectivity in cross-coupling reactions. Its sterically bulky and electron-rich ligands provide stability and reactivity, making it a preferred choice for challenging coupling reactions .

Biological Activity

XPhosPdG1 is a palladium-based catalyst that has garnered attention in organic chemistry for its role in facilitating cross-coupling reactions, particularly the Suzuki-Miyaura and borylation reactions. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms, and applications based on diverse research findings.

Overview of this compound

This compound is a preformed palladium catalyst that incorporates the biarylphosphine ligand XPhos. It is primarily used in coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals. The compound's unique structure allows it to operate efficiently under mild conditions, making it a valuable tool in synthetic organic chemistry.

The mechanism by which this compound operates involves several key steps:

  • Oxidative Addition : The palladium(II) complex undergoes oxidative addition with an organic halide, forming a palladium(IV) intermediate.
  • Transmetalation : In the presence of boron reagents (such as boronic acids), the palladium complex facilitates the transfer of the organic group from the boron species to the palladium center.
  • Reductive Elimination : Finally, the palladium(0) species is regenerated while releasing the coupled product.

This catalytic cycle is crucial for achieving high yields in cross-coupling reactions.

Efficacy in Cross-Coupling Reactions

Research has demonstrated that this compound exhibits superior catalytic activity compared to other palladium catalysts. For instance, studies indicate that it can achieve high yields in Suzuki-Miyaura reactions under mild conditions (Table 1).

Reaction TypeCatalyst UsedYield (%)Conditions
Suzuki-MiyauraThis compound9580°C, 12 hours
BorylationThis compound90Room temperature, 24 hours
Coupling with Aryl HalidesThis compound8860°C, 6 hours

Case Studies

A notable case study involved the application of this compound in synthesizing complex pharmaceutical intermediates. Researchers reported that using this catalyst allowed for a more efficient synthesis pathway with fewer by-products compared to traditional methods. The study highlighted how optimizing reaction conditions could lead to significant improvements in yield and purity.

In another investigation, this compound was used to facilitate the borylation of aryl chlorides, demonstrating its versatility across different substrates. The findings suggested that modifications in solvent and base could further enhance its performance.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound. It was found that variations in ligand structure profoundly impact catalytic efficiency and selectivity. For example, changing from XPhos to other phosphine ligands resulted in decreased yields, underscoring the importance of ligand choice in palladium catalysis.

Moreover, ongoing research is exploring potential biological applications of compounds synthesized using this compound as intermediates. These include investigations into their antitumor properties and efficacy against various cancer cell lines.

Properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMPMZWIIQCZBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59ClNPPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028206-56-5
Record name Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II)
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